N1-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine is a synthetic organic compound classified under benzo[d]thiazole derivatives. This compound exhibits a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Its structural uniqueness allows it to interact with various enzymes and proteins, making it a subject of interest in biochemical research and pharmaceutical applications.
N1-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine falls under the category of heterocyclic compounds, specifically those containing sulfur in their structure. It is part of the broader class of amine derivatives, which are known for their diverse biological activities.
The synthesis of N1-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine typically involves several key steps:
Technical details regarding temperature control, solvent choice (often dichloromethane or acetonitrile), and reaction times are critical for optimizing yield and purity.
The molecular formula for N1-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine is . The compound features a benzo[d]thiazole moiety with two ethyl groups attached to the nitrogen atoms in the ethane diamine backbone.
N1-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine can participate in various chemical reactions:
These reactions often require specific conditions such as acidic or basic catalysts and controlled temperatures to direct product formation effectively.
The mechanism of action for N1-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine primarily involves:
The compound is typically characterized by its physical state (solid at room temperature), solubility in organic solvents (e.g., dichloromethane), and melting point range (exact values may vary based on purity).
Key chemical properties include:
Relevant data on solubility, partition coefficients (log P), and pKa values may be obtained from experimental studies or computational predictions .
N1-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine has several applications in scientific research:
Benzo[d]thiazole derivatives have evolved significantly since their initial exploration as dye intermediates in the early 20th century. Their transition to medicinal applications accelerated in the 1970s with the discovery of antitumor properties in 2-aminobenzothiazole derivatives. Structural optimization efforts revealed that N-alkylation at the 2-amino position enhanced blood-brain barrier penetration, enabling neuroactive applications. The integration of ethylenediamine spacers emerged in the 2000s as a strategy to improve target selectivity and solubility, exemplified by kinase inhibitors featuring N-linked thiazole-diamine pharmacophores [8].
The dimethoxy-substituted variant N1-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine (CAS: 1105188-34-8) represents a contemporary refinement focused on modulating electronic properties. Research indicates that methoxy groups at C4 and C7 positions enhance planar stability and redox potential, crucial for interactions with ATP-binding pockets in kinases. This compound is classified among medicinal chemical intermediates targeting protein kinase pathways, reflecting a deliberate shift from early cytotoxic agents toward precision therapies [2].
Table 1: Evolution of Key Benzo[d]thiazole Diamine Derivatives
Time Period | Structural Features | Therapeutic Focus | Advances |
---|---|---|---|
1970–1990 | Unsubstituted thiazole; simple amines | Anticancer/Antimicrobial | Demonstrated in vitro cytotoxicity |
1990–2010 | Halogenated C6; mono-alkyl diamines | CNS Disorders | Improved blood-brain barrier permeability |
2010–Present | 4,7-Dimethoxy; N,N-dialkyl diamines | Kinase Inhibition (e.g., PKC, Akt) | Enhanced kinase selectivity and metabolic stability |
The N2,N2-diethylethane-1,2-diamine chain confers three critical pharmacological advantages: conformational adaptability, basicity, and hydrophobicity. Unlike rigid linkers, the ethylenediamine spacer allows the benzo[d]thiazole head group to adopt optimal geometries for target engagement. Diethyl substitution at the terminal nitrogen (N2) elevates pKa to ~8.5, promoting protonation under physiological conditions and facilitating ionic interactions with aspartate/glutamate residues in enzymatic pockets [6].
Comparative studies with N-monomethyl or unsubstituted analogs reveal that diethyl groups significantly enhance membrane permeability. For instance, logP values increase by 0.8–1.2 units compared to primary amine counterparts, correlating with improved cellular uptake. This moiety also sterically shields the amine from oxidative metabolism, extending plasma half-life. In the context of kinase inhibition, this spacer enables deep projection into hydrophobic regions adjacent to ATP-binding sites, as observed in PKCβ and Akt1 binding models [6] [8].
Table 2: Physicochemical Properties of Benzo[d]thiazole Diamine Variants
Compound | Molecular Formula | logP | pKa | Water Solubility (mg/mL) | Key Feature |
---|---|---|---|---|---|
N1-(4,7-Dimethoxybenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine | C₁₇H₂₆N₄O₂S | 2.9 | 8.4 | 0.15 | Optimal kinase inhibition profile |
N1-(4,7-Dimethylbenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine | C₁₅H₂₃N₃S | 3.7 | 7.9 | 0.08 | Higher lipophilicity; reduced solubility |
N1-(Benzo[d]thiazol-2-yl)ethane-1,2-diamine | C₉H₁₁N₃S | 1.2 | 9.1 | 1.25 | High solubility; poor membrane uptake |
The 4,7-dimethoxy substitution strategically addresses electronic and steric constraints in thiazole-based therapeutics. Methoxy groups at these positions exert dual effects:
This configuration demonstrates superior bioactivity over dimethyl or halogenated analogs. In kinase inhibition assays, 4,7-dimethoxy derivatives exhibit 3–5-fold lower IC₅₀ values against PKCα compared to 4,7-dimethyl counterparts, attributable to hydrogen bonding between methoxy oxygen and kinase hinge residues. Additionally, methoxy groups mitigate oxidative metabolism at C4/C7 positions, reducing susceptibility to CYP450-mediated deactivation [2] [8].
Table 3: Impact of C4/C7 Substitution on Biological Activity
Substituents | Kinase Inhibition IC₅₀ (μM) | Metabolic Stability (t½, min) | Cellular Uptake (AUC₀₋₆₀, ng·h/mL) |
---|---|---|---|
4,7-Dimethoxy | PKCα: 0.14; Akt: 0.42 | 72 | 850 |
4,7-Dimethyl | PKCα: 0.68; Akt: 1.94 | 38 | 520 |
4,7-Dichloro | PKCα: 1.25; Akt: 2.81 | 65 | 310 |
Unsubstituted | PKCα: >5.0; Akt: >10 | 22 | 190 |
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2